Benzamide, 2-chloro-N-methoxy-N,3-dimethyl-
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Overview
Description
Benzamide, 2-chloro-N-methoxy-N,3-dimethyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and two methyl groups attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-N-methoxy-N,3-dimethyl- typically involves the reaction of 2-chloro-3-methylbenzoic acid with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzamide, 2-chloro-N-methoxy-N,3-dimethyl- may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-chloro-N-methoxy-N,3-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines.
Scientific Research Applications
Benzamide, 2-chloro-N-methoxy-N,3-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 2-chloro-N-methoxy-N,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methoxy-N-methylacetamide
- N,N-Dimethylbenzamide
- 2-Chloro-N,N-dimethylacetamide
Uniqueness
Benzamide, 2-chloro-N-methoxy-N,3-dimethyl- is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications where these functional groups are essential .
Properties
CAS No. |
200001-66-7 |
---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-chloro-N-methoxy-N,3-dimethylbenzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7-5-4-6-8(9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 |
InChI Key |
IFQDZXNDTJQTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)OC)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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